molecular formula C6H4N2O2S2 B14716915 N-(5-Oxo-4,5-dihydro-1,2-dithiolo(4,3-b)pyrrol-6-yl)formamide CAS No. 21787-66-6

N-(5-Oxo-4,5-dihydro-1,2-dithiolo(4,3-b)pyrrol-6-yl)formamide

Cat. No.: B14716915
CAS No.: 21787-66-6
M. Wt: 200.2 g/mol
InChI Key: GXEYRDFCNZTIHI-UHFFFAOYSA-N
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Description

N-(5-Oxo-4,5-dihydro-1,2-dithiolo(4,3-b)pyrrol-6-yl)formamide is a compound that belongs to the class of aromatic amides It is characterized by the presence of a dithiolo-pyrrole ring system, which is a unique structural motif

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Oxo-4,5-dihydro-1,2-dithiolo(4,3-b)pyrrol-6-yl)formamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the dithiolo-pyrrole ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Oxo-4,5-dihydro-1,2-dithiolo(4,3-b)pyrrol-6-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

N-(5-Oxo-4,5-dihydro-1,2-dithiolo(4,3-b)pyrrol-6-yl)formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Oxo-4,5-dihydro-1,2-dithiolo(4,3-b)pyrrol-6-yl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5-Dihydro-5-oxo-1,2-dithiolo(4,3-b)pyrrol-6-yl)hexanamide: This compound shares a similar dithiolo-pyrrole ring system but differs in the length of the alkyl chain.

    N-(5-Oxo-4,5-dihydro-1,2-dithiolo(4,3-b)pyrrol-6-yl)octanamide: Another similar compound with a longer alkyl chain.

Uniqueness

N-(5-Oxo-4,5-dihydro-1,2-dithiolo(4,3-b)pyrrol-6-yl)formamide is unique due to its specific structural features and the presence of the formamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

21787-66-6

Molecular Formula

C6H4N2O2S2

Molecular Weight

200.2 g/mol

IUPAC Name

N-(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)formamide

InChI

InChI=1S/C6H4N2O2S2/c9-2-7-4-5-3(1-11-12-5)8-6(4)10/h1-2H,(H,7,9)(H,8,10)

InChI Key

GXEYRDFCNZTIHI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=O)N2)NC=O)SS1

Origin of Product

United States

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